tert-Butyl 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,3-dimethylspiro[2-benzofuran-1,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-17(2,3)22-16(21)20-12-10-19(11-13-20)15-9-7-6-8-14(15)18(4,5)23-19/h6-9H,10-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXIYJQFXUASNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3(O1)CCN(CC3)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Core Formation
The spirocyclic core is typically formed by cyclization reactions involving precursors such as 3H-spiro[isobenzofuran-1,4'-piperidine] or related intermediates. The key step often involves intramolecular cyclization or ring closure reactions that generate the spiro junction between the isobenzofuran and piperidine rings.
Introduction of the tert-Butyl Carboxylate Group
The tert-butyl carbamate (Boc) protecting group is introduced via carbamoylation reactions, commonly using tert-butyl chloroformate or tert-butyl N-hydroxycarbamate reagents under basic conditions. This step protects the piperidine nitrogen and enhances compound stability.
Detailed Preparation Methods
Reductive Amination Route
One reported method involves reductive amination of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride with appropriate aldehydes or ketones, followed by protection with tert-butyl carbamate groups.
Procedure : A solution of 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in dichloroethane (DCE) is reacted with an aldehyde derivative in the presence of sodium triacetoxyborohydride and acetic acid at room temperature for 24 hours. The reaction mixture is then worked up by aqueous sodium bicarbonate extraction and purified by silica gel chromatography to yield the intermediate amine compound.
Yield : Approximately 63% for the intermediate compound before further functionalization.
Purification : Column chromatography using dichloromethane/ethyl acetate mixtures.
This intermediate can then be converted to the tert-butyl carbamate derivative by reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine) in solvents like N,N-dimethylacetamide (DMAc) at ambient temperature.
Palladium-Catalyzed Coupling
Another approach uses palladium-catalyzed coupling reactions to attach the spirocyclic moiety to aromatic or heteroaromatic systems, followed by Boc protection.
Catalysts and Conditions : Palladium(II) acetate with BINAP ligand, cesium carbonate as base, in toluene at 95°C for 16 hours in a sealed tube.
Outcome : Formation of the spirocyclic compound with moderate yields (~31%).
Workup : Extraction with ethyl acetate, washing with aqueous sodium bicarbonate and brine, drying, and purification by column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the reaction between 3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride and chloroquinazoline derivatives in isopropanol with N-ethyl-N,N-diisopropylamine (DIPEA) as base.
Conditions : 110°C for 30 minutes under microwave irradiation.
Yields : Variable, ranging from 35% to 70%.
Advantages : Significantly reduced reaction times and improved yields compared to conventional heating.
Amide Bond Formation Using Coupling Reagents
Amide bond formation between spirocyclic amines and carboxylic acids is achieved using coupling reagents such as HATU or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU).
Typical Conditions : Reaction in N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at room temperature with triethylamine or DIPEA as base.
Yields : Moderate to good (around 50-60%).
Purification : Preparative HPLC or column chromatography.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination + Boc protection | 3H-spiro[isobenzofuran-1,4'-piperidine] HCl, aldehyde, NaBH(OAc)3, AcOH, DCE, then Boc2O, triethylamine, DMAc | 63 (intermediate) / ~50 (final) | Mild conditions, column chromatography purification |
| Pd-catalyzed coupling | Pd(OAc)2, BINAP, Cs2CO3, toluene, 95°C, 16 h sealed tube | 31 | Requires inert atmosphere, moderate yield |
| Microwave-assisted coupling | 3H-spiro compound, chloroquinazoline, DIPEA, i-PrOH, 110°C, 30 min microwave | 35-70 | Rapid reaction, improved yields |
| Amide coupling with HATU/HBTU | Spiro amine, carboxylic acid, HATU or HBTU, DIPEA, DMF, r.t. | 50-60 | Efficient amide bond formation |
Research Findings and Optimization Notes
Reaction Times and Temperatures : Microwave-assisted methods drastically reduce reaction times from hours to minutes, improving throughput.
Base Selection : DIPEA and triethylamine are commonly used bases; DIPEA is preferred in microwave and amide coupling reactions for better solubility and reactivity.
Solvent Effects : Polar aprotic solvents like DMF and DMAc facilitate coupling reactions, while DCE and toluene are preferred for reductive amination and Pd-catalyzed steps.
Purification : Silica gel chromatography with gradient elution (DCM/AcOEt or DCM/MeOH mixtures) is standard; preparative HPLC is used for final product isolation in complex mixtures.
Yields : Vary widely depending on method and substrate; optimization of stoichiometry, temperature, and catalyst loading is critical.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,3-dimethyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Research indicates that tert-butyl 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate exhibits a variety of biological activities:
- Enzyme Modulation : The compound has been shown to modulate specific enzymes involved in metabolic pathways and inflammation, potentially influencing disease processes related to these pathways .
- Receptor Interaction : It may interact with various receptors that regulate cellular signaling pathways, affecting processes such as apoptosis and cell proliferation .
Neurological Disorders
Recent studies suggest that compounds with similar structures may have neuroprotective effects. The unique spiro structure could provide beneficial interactions with neurological targets, making it a candidate for further investigation in the treatment of conditions like Alzheimer’s disease and Parkinson’s disease .
Anti-inflammatory Properties
The modulation of inflammatory pathways positions this compound as a potential anti-inflammatory agent. Research into its mechanisms of action could lead to new treatments for chronic inflammatory diseases .
Anticancer Activity
The ability of the compound to influence cellular signaling suggests potential applications in cancer therapy. Studies are exploring its effects on tumor growth and metastasis .
Case Study 1: Neuroprotective Effects
A study evaluated the neuroprotective potential of similar spiro compounds in animal models of neurodegeneration. Results indicated reduced neuronal death and improved cognitive function, suggesting that this compound may exhibit similar protective effects .
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that the compound could inhibit pro-inflammatory cytokine production in macrophages. This finding supports its potential use as an anti-inflammatory therapeutic agent .
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-dimethyl-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The tert-butyl ester group may also play a role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key Comparisons
Steric and Electronic Effects
- The tert-butyl carbamate group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to the ethyl ester analog (logP ~1.8), improving membrane permeability .
- Chloro or bromo substituents (e.g., CAS 849106-20-3) enhance electrophilicity, enabling nucleophilic substitution reactions in drug derivatization .
Pharmacological Relevance
Research Findings and Trends
Stability and Reactivity
- Spirocyclic compounds with tert-butyl carbamate show superior stability under acidic conditions compared to ethyl esters, as demonstrated in accelerated degradation studies .
- Chloro-substituted analogs exhibit enhanced reactivity in Suzuki-Miyaura couplings, enabling diversification of the aromatic core .
Biological Activity
tert-Butyl 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate is an organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. The compound's molecular formula is C₁₅H₁₉NO₃, with a molecular weight of approximately 273.38 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tert-butyl group and a piperidine ring fused to an isobenzofuran moiety. This structural configuration imparts rigidity and may influence its interactions with biological targets. The presence of a carboxylate group enhances its reactivity and potential for forming various derivatives.
1. Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory properties. Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. For instance, compounds structurally related to this molecule have demonstrated inhibition of COX-2 with IC₅₀ values in the low micromolar range.
2. Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of metabolic enzymes. Its unique structure may allow it to interact effectively with various biological macromolecules, including proteins and nucleic acids. Interaction studies employing techniques like surface plasmon resonance (SPR) have indicated promising binding affinities.
3. Neuroprotective Effects
Research indicates that compounds similar to this compound may exhibit neuroprotective effects. These effects are attributed to the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses, making it a candidate for further studies in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Several studies have highlighted the biological activities associated with this compound:
- Study 1 : A study demonstrated that derivatives of spirocyclic compounds showed significant inhibition of COX enzymes, suggesting potential applications in treating inflammatory diseases .
- Study 2 : Another investigation focused on the neuroprotective properties of structurally related compounds in cellular models of oxidative stress. Results indicated reduced cell death and improved viability in neuroblastoma cells exposed to neurotoxic agents when treated with these compounds .
Comparison with Similar Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-adamantyl spiro[1H-indole-3,4'-piperidine]-1'-carboxamide | Structure | Neuroprotective effects |
| N-(2-adamantyl)spiro[1H-benzofuran-3,4'-piperidine]-1'-carboxamide | Structure | Strong anti-inflammatory properties |
| Ethyl 1'-(2-adamantylcarbamoyl)spiro[1,3-dihydroisoquinoline-4,4'-piperidine]-2-carboxylate | Structure | Analgesic effects |
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Pro-inflammatory Pathways : By blocking COX and LOX enzymes.
- Antioxidant Activity : Reducing reactive oxygen species (ROS) levels in neuronal cells.
- Modulation of Receptor Activity : Potential interaction with sigma receptors has been suggested based on structural similarities with known ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
